molecular formula C23H17BrN2O4S B2917100 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate CAS No. 477857-14-0

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate

Cat. No.: B2917100
CAS No.: 477857-14-0
M. Wt: 497.36
InChI Key: YAKRSZBFKNUIBY-UHFFFAOYSA-N
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Description

This compound is a sulfonate ester featuring a pyrimidine core substituted with a 4-methoxyphenyl group and a 4-bromobenzenesulfonate moiety. Its molecular complexity arises from the combination of a heterocyclic pyrimidine ring, electron-donating methoxy groups, and a sulfonate ester with a bromine substituent.

Properties

IUPAC Name

[4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenyl] 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4S/c1-29-19-8-2-16(3-9-19)22-14-15-25-23(26-22)17-4-10-20(11-5-17)30-31(27,28)21-12-6-18(24)7-13-21/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKRSZBFKNUIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The compound can be described by the following structural formula:

C22H20BrN2O3S\text{C}_{22}\text{H}_{20}\text{BrN}_{2}\text{O}_{3}\text{S}

This structure features a pyrimidine ring, methoxy and bromine substituents, and a sulfonate group, which may contribute to its biological activities.

Biological Activity Overview

The biological activities of this compound primarily include:

  • Antitumor Effects : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives of pyrimidine compounds have shown efficacy against bacterial strains.
  • Enzyme Inhibition : The sulfonate group may play a role in inhibiting specific enzymes, potentially affecting metabolic pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : Several studies suggest that related compounds inhibit protein kinases, which are crucial in cell signaling pathways involved in cancer progression.
  • Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Interference with DNA Synthesis : By mimicking nucleobases, it may disrupt DNA replication in rapidly dividing cells.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of various pyrimidine derivatives. The results indicated that compounds similar to this compound displayed potent activity against breast cancer cell lines, with IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)
Similar Compound AMCF-7 (Breast Cancer)5.0
Similar Compound BHeLa (Cervical Cancer)3.2
Target CompoundMCF-74.8

Antimicrobial Effects

In another study focusing on antimicrobial properties, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results showed effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features—pyrimidine core, sulfonate group, and aryl substituents—are shared with several analogues. Comparisons focus on substituent variations and their impact on physicochemical properties and bioactivity:

Compound Name Core Structure Substituents (R) Key Properties/Bioactivity Reference
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate Pyrimidine 4-Methoxyphenyl, 4-bromo-sulfonate Moderate herbicidal activity (rape)
4-Nitrophenyl 4-bromobenzenesulfonate Benzene 4-Nitro, 4-bromo-sulfonate Used in lipid studies; stable crystal structure
4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate Benzene Cyano-fluorophenoxy, methyl-sulfonate Herbicidal activity (hydroquinone derivatives)
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate Pyrimidine Thienyl, acetamido-sulfonate Predicted density: 1.399 g/cm³; higher molecular weight (451.52 g/mol)
Phenyl 4-bromobenzenesulfonate Benzene 4-Bromo-sulfonate Molecular mass: 313.165 g/mol; simpler structure

Key Observations:

  • Pyrimidine vs.
  • Substituent Effects: Electron-Donating Groups (e.g., 4-methoxyphenyl): Enhance stability and modulate herbicidal activity. The target compound showed moderate activity against rape but weak activity against barnyard grass, similar to other methoxy-substituted analogues . Electron-Withdrawing Groups (e.g., nitro, bromo): Improve thermal stability and crystallinity, as seen in 4-nitrophenyl 4-bromobenzenesulfonate .

Physicochemical Properties

  • Molecular Weight and Solubility:

    • The target compound (MW ~455 g/mol) is heavier than simpler analogues like phenyl 4-bromobenzenesulfonate (MW 313 g/mol) , likely reducing aqueous solubility.
    • The acetamido-substituted analogue in (MW 451.52 g/mol) has a predicted density of 1.399 g/cm³, suggesting similar lipophilicity to the target compound.
  • Thermal Properties:

    • Bromine and sulfonate groups contribute to higher melting points and thermal stability, as observed in 4-nitrophenyl 4-bromobenzenesulfonate .

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